

# Preliminary Toxicity Profile: 5-Chloro-2,3-dihydro-1H-inden-1-amine

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## Compound of Interest

**Compound Name:** 5-Chloro-2,3-dihydro-1H-inden-1-amine

**Cat. No.:** B1354901

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## Introduction

**5-Chloro-2,3-dihydro-1H-inden-1-amine** and its stereoisomers, such as **(R)-5-Chloro-2,3-dihydro-1H-inden-1-amine** and **(S)-5-Chloro-2,3-dihydro-1H-inden-1-amine**, are chemical compounds available for research and industrial purposes.<sup>[1][2][3][4][5][6]</sup> Due to the nascent stage of research into this specific molecule, a comprehensive, peer-reviewed toxicity profile is not yet established in the public domain. This guide synthesizes the available safety information and outlines the standard experimental protocols necessary for a preliminary toxicological assessment.

The hydrochloride salt of the **(S)**-enantiomer has a molecular weight of 204.09 g/mol and the chemical formula C9H11Cl2N.<sup>[2]</sup> It is typically a solid at room temperature.<sup>[2][3]</sup>

## Quantitative Toxicity Data

As of the latest literature review, specific quantitative toxicity data such as LD50 (median lethal dose) or IC50 (half-maximal inhibitory concentration) values from peer-reviewed studies for **5-Chloro-2,3-dihydro-1H-inden-1-amine** are not yet available.

**Chloro-2,3-dihydro-1H-inden-1-amine** are not available. Safety Data Sheets (SDS) from chemical suppliers also report "no data available" for key toxicological endpoints like acute toxicity, skin corrosion/irritation, and carcinogenicity.[\[1\]](#)

The table below is a template illustrating how such data would be presented if available.

Toxicity Endpoint	Test Species	Route of Administration	Value	Reference
Acute Oral LD50	Rat	Oral	Data Not Available	-
Acute Dermal LD50	Rabbit	Dermal	Data Not Available	-
Acute Inhalation LC50	Rat	Inhalation	Data Not Available	-
Cytotoxicity IC50 (e.g., HepG2 cells)	Human	In vitro	Data Not Available	-

## Hazard Identification and Precautionary Measures

While specific toxicity studies are lacking, hazard statements for stereoisomers of the compound provide a baseline for safety precautions. The hydrochloride salts of **(S)-5-Chloro-2,3-dihydro-1H-inden-1-amine** and **(R)-5-Chloro-2,3-dihydro-1H-inden-1-amine** are classified as harmful and irritants.[\[2\]](#)[\[3\]](#)

GHS Hazard Statements:

- H302: Harmful if swallowed.[\[2\]](#)[\[3\]](#)
- H315: Causes skin irritation.[\[2\]](#)[\[3\]](#)
- H319: Causes serious eye irritation.[\[2\]](#)[\[3\]](#)
- H335: May cause respiratory irritation.[\[2\]](#)[\[3\]](#)

#### Recommended Precautionary Statements:

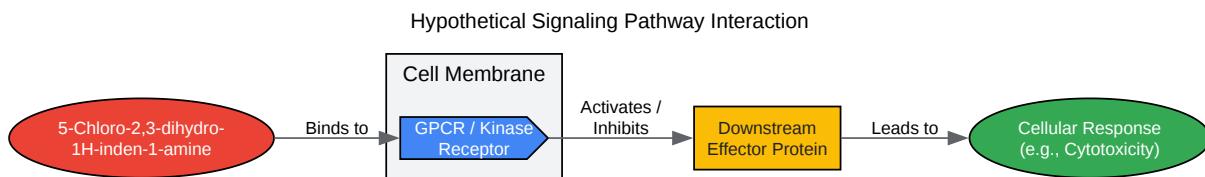
- P260 & P261: Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][3]
- P264: Wash thoroughly after handling.[2]
- P270: Do not eat, drink, or smoke when using this product.[2]
- P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]
- P405: Store locked up.[2]
- P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2]

Ecological information, including toxicity to fish, persistence, and bioaccumulative potential, is currently unavailable.[1]

## Potential Signaling Pathways and Mechanism of Action

The mechanism of action for **5-Chloro-2,3-dihydro-1H-inden-1-amine** is not well-defined in the public literature. However, structurally related aminoindane compounds have been investigated for their effects on the central nervous system, particularly their interaction with neurotransmitter systems like serotonin receptors.[7] For instance, related compounds have been explored for their potential in treating mood disorders.[7] Other complex molecules containing a chloro-benzodioxol amine structure have been developed as potent and selective c-Src/Abl kinase inhibitors, which are critical in cancer progression.[8]

Given these precedents, a potential toxicological mechanism could involve unintended interactions with aminergic receptors or kinase signaling pathways. However, this is speculative and requires experimental validation.



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Hypothetical interaction with a cell surface receptor.

## Recommended Experimental Protocols for Preliminary Toxicity Assessment

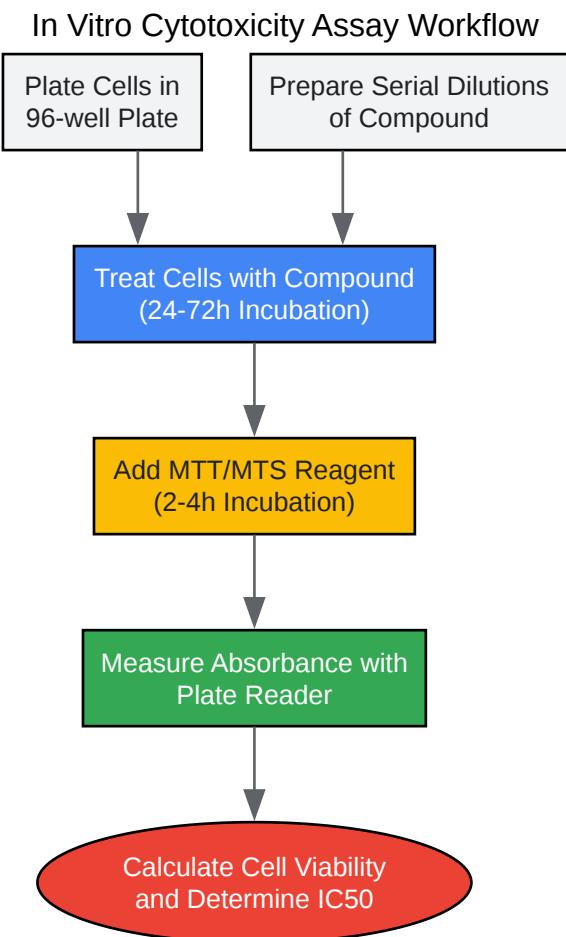
To address the current data gap, the following standard assays are recommended.

This experiment assesses the concentration at which the compound causes cell death. The MTT or MTS assay is a common colorimetric method.

Methodology:

- Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in 96-well plates and incubate for 24 hours to allow for cell attachment.
- Compound Preparation: Prepare a stock solution of **5-Chloro-2,3-dihydro-1H-inden-1-amine** in a suitable solvent (e.g., DMSO). Create a serial dilution to achieve a range of final concentrations.
- Treatment: Replace the cell culture medium with a medium containing the various concentrations of the compound. Include vehicle control (solvent only) and untreated control wells.
- Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
- MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for 2-4 hours. Living cells with active metabolism will convert the reagent into a colored formazan product.

- Data Acquisition: Solubilize the formazan product and measure the absorbance using a microplate reader.
- Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the concentration-response curve and determine the IC<sub>50</sub> value using non-linear regression.



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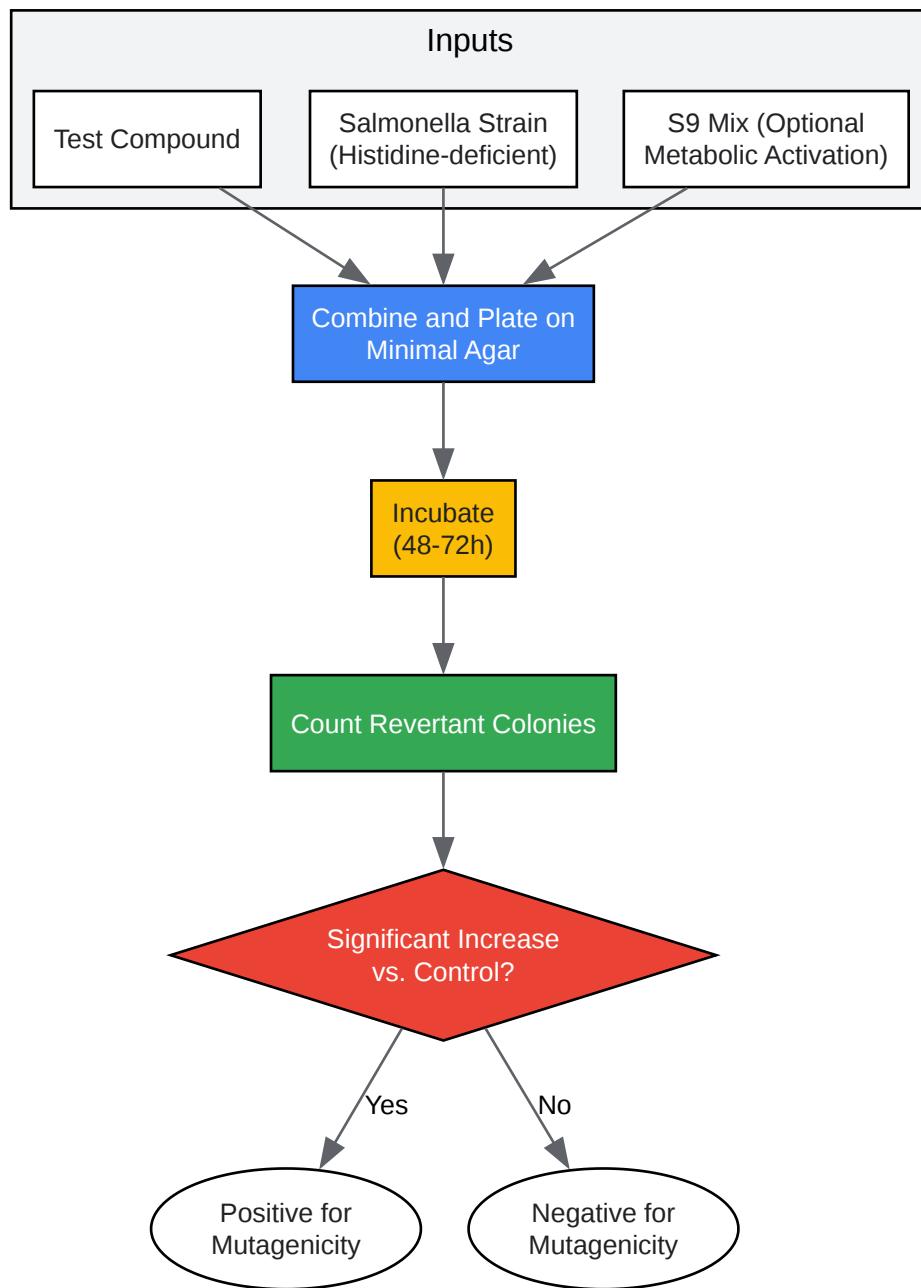
Standard workflow for an MTT/MTS cytotoxicity assay.

This experiment assesses the mutagenic potential of the compound by measuring its ability to induce mutations in different strains of *Salmonella typhimurium*.

Methodology:

- Strain Selection: Use multiple tester strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutations.
- Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
- Exposure: Combine the tester strain, the test compound at various concentrations, and either the S9 mix or a buffer onto a minimal glucose agar plate.
- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Colony Counting: Count the number of revertant colonies (his<sup>+</sup> revertants) on each plate. Only bacteria that have undergone a reverse mutation can grow on the histidine-deficient medium.
- Analysis: Compare the number of revertant colonies in the treated groups to the spontaneous revertant count in the negative control group. A significant, dose-dependent increase (typically a 2-fold or greater increase) indicates a positive mutagenic response.

## Ames Test Logical Flow

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Decision workflow for the Ames bacterial reverse mutation test.

## Conclusion

The available data on the toxicity of **5-Chloro-2,3-dihydro-1H-inden-1-amine** is currently insufficient for a thorough risk assessment. The provided GHS hazard classifications indicate

that the compound should be handled with care, assuming it is harmful if swallowed and an irritant to the skin, eyes, and respiratory system. Further research, beginning with foundational in vitro assays for cytotoxicity and genotoxicity, is essential to characterize its toxicological profile and enable its safe use in research and development.

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